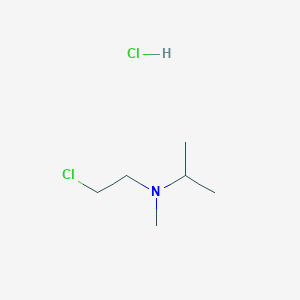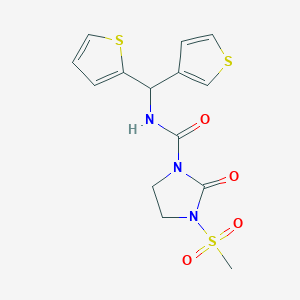
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride: is a chemical compound that belongs to the class of alkylating agents. These compounds are known for their ability to transfer alkyl groups to other molecules, which can lead to various chemical reactions. This particular compound is often used in scientific research and has applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride typically involves the reaction of diethanolamine with methylamine in the presence of a catalyst to form N-methylpiperazine. This intermediate then undergoes a substitution reaction with 1-bromo-2-chloroethane under alkaline conditions to yield the target compound .
Industrial Production Methods: For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as distillation or crystallization to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding amine oxide, while reduction could produce a simpler amine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It helps in understanding how these agents interact with DNA and proteins, which is crucial for developing new therapeutic strategies .
Medicine: In medicine, this compound is investigated for its potential use in cancer treatment. Alkylating agents are known to interfere with DNA replication, making them effective in targeting rapidly dividing cancer cells .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride involves the formation of highly reactive intermediates that can alkylate DNA and proteins. This alkylation leads to the formation of cross-links and adducts, which disrupts the normal function of these biomolecules. The compound primarily targets the N7 position of guanine in DNA, leading to strand breaks and inhibition of DNA replication .
Comparación Con Compuestos Similares
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another alkylating agent used in cancer treatment.
Carmustine (BCNU): A nitrosourea compound with similar alkylating properties.
Lomustine: A nitrosourea derivative used in chemotherapy.
Uniqueness: N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride is unique due to its specific structure, which allows it to form stable intermediates that effectively alkylate DNA. This makes it particularly useful in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(2-chloroethyl)-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBGWCNBMRFKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2526862.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)
![5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)
![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)
![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)


![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2526877.png)


![6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2526882.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2526884.png)
